molecular formula C22H27NO6 B1665721 Alpinigenine CAS No. 14028-91-2

Alpinigenine

Cat. No. B1665721
CAS RN: 14028-91-2
M. Wt: 401.5 g/mol
InChI Key: CJYNYVSDQZLRSG-RZUBCFFCSA-N
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Description

Alpinigenine is an alkaloid that was isolated in relatively large amounts from a type of Papaver bracteatum Lindl. from Iran . It’s an organic compound with a complex structure .


Synthesis Analysis

The total synthesis of Alpinigenine has been achieved through a route involving the skeletal rearrangement of 1,2,3,4-tetrahydro-2-methyl-4′,5′,6,7-bismethylenedioxyisoquinoline-1-spiro-2′-indan-1′-ol into 5,6,7,7a-tetrahydro-2,3:10,11-bismethylenedioxy-7-methylbenz .


Molecular Structure Analysis

Alpinigenine contains a total of 59 bonds; 32 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Oxidation of Alpinigenine with Jones reagent produced a lactone function and, unexpectedly, converted the NMe into an NCHO, present as a mixture of rotamers .

Scientific Research Applications

Chemical Properties and Oxidation

Alpinigenine, isolated from Papaver bracteatum Lindl., undergoes interesting chemical transformations. For instance, its oxidation with Jones reagent results in the formation of a lactone function and conversion of the NMe into an NCHO, presenting as a mixture of rotamers. X-ray analysis has determined the absolute configuration of alpinigenine, contributing to the understanding of its chemical structure and potential applications (Lavie et al., 1981).

Biosynthesis

The biosynthesis of alpinigenine involves several intermediates like tetrahydroprotoberberine and protopine. Understanding its biosynthetic pathway is crucial for exploring its therapeutic potential and the possibility of synthetic production (Rönsch, 1977).

Synthesis and Isomerization

Research has been conducted on the total synthesis of alpinigenine and its isomers, which is vital for the development of medicinal applications. The study of the isomerization of alpinigenine contributes to a deeper understanding of its chemical behavior and potential for drug development (Irie et al., 1972).

Plant Development and Alpinigenine Formation

The presence of alpinigenine in Papaver bracteatum plants varies with the stage of plant development, indicating a complex relationship between plant growth and alkaloid production. This insight is crucial for agricultural and pharmacological applications (Böhm, 1971).

Alpinia Oxyphylla and Medicinal Uses

Studies on Alpinia oxyphylla, a different species but with a related name, show its anti-angiogenic effects, which could have implications in cancer and inflammatory disease treatment. This research is important for understanding the broader medicinal applications of similar compounds (He et al., 2010).

properties

IUPAC Name

(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3/t19-,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNYVSDQZLRSG-RZUBCFFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@@H](O3)O)C(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161301
Record name Alpinigenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpinigenine

CAS RN

14028-91-2
Record name Alpinigenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpinigenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
S Prabhakar, AM Lobo, MR Tavares… - Journal of the Chemical …, 1981 - pubs.rsc.org
… The constitution and absolute configuration of (+)-alpinigenine (3) and (+)-cis-alpinigenine (… in general and (-J-)-cis-alpinigenine (2) in particular was based on the retrosynthetic scheme …
Number of citations: 15 pubs.rsc.org
H Rönsch - Phytochemistry, 1977 - Elsevier
In the biosynthesis of the benzazepine alkaloid alpinigenine a N-methylation step followed by hydroxylation α to nitrogen has now been shown more conclusively to be involved in the …
Number of citations: 32 www.sciencedirect.com
H Irie, S Tani, H Yamane - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Rhoeadine (I) and alpinigenine (III) have been synthesised by a route involving the skeletal rearrangement of 1,2,3,4-tetrahydro-2-methyl-4′,5′,6,7-bismethylenedioxyisoquinoline-1-…
Number of citations: 17 pubs.rsc.org
M HANAOKA, K NAGAMI, Y HIRAI… - Chemical and …, 1985 - jstage.jst.go.jp
Irradiation of the phenolbetaine (24) derived from the protoberberine (22) afforded its valence isomer, the 8, 14-cycloberbine (25), treatment of which with ethyl chloroformate gave the …
Number of citations: 15 www.jstage.jst.go.jp
I Ahmad, V Snieckus - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
… of products from which 14-oxy-cis-alpinigenine (llc) was isolated in low yield by preparative … l 3 Since 116 has been previously converted into cis-alpinigenine (llc) and cis-alpinine ( lld ) …
Number of citations: 18 cdnsciencepub.com
M HANAOKA, M INOUE, N KOBAYASHI… - Chemical and …, 1987 - jstage.jst.go.jp
Rhoeadine alkaloids (1)3) possess a unique framework having a benzazepine system fused with a six-membered hemiacetal or acetal Page 1 980 Vol. 35 (1987) Chem. Pharm. Bull. 35…
Number of citations: 12 www.jstage.jst.go.jp
M Hanaoka, M Inoue, S Sakurai, Y Shimada… - Chemical and …, 1982 - jstage.jst.go.jp
on treatment with acetic acid at room temperature for 3 h or under reflux for 2 h, 2 afforded the N—acetyl trans—benzindanoazepine (lg) 4)(§ ) 8)[mp 238—240 C, m/e 351 (M+), v 3375, …
Number of citations: 12 www.jstage.jst.go.jp
D Lavie, H Berger-Josephs, T Yehezkel… - Journal of the …, 1981 - pubs.rsc.org
Alpinigenine (1) was isolated in relatively large amount from … alpinigenine and its oxidation product. X-Ray analysis determined unambiguously the absolute configuration of alpinigenine…
Number of citations: 4 pubs.rsc.org
S Prabhakar, AM Lobo, IMC Oliveira - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… )-cis-alpinigenine (la) involving the transazocine intermediate (4). The known tetracyclic base3 (2), mp 160-162 "C, obtained in good overall yield from homoveratrylamine and o-homoveratric …
Number of citations: 5 pubs.rsc.org
M Maturová, H Potěšilová, F Šantavý… - Collection of …, 1967 - cccc.uochb.cas.cz
… Alpinigenine was unaffected when boiled with diluted … traces of hydrochloric acid\ alpinigenine was converted into an … plant material from which alpinigenine was originally isolated. …
Number of citations: 28 cccc.uochb.cas.cz

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